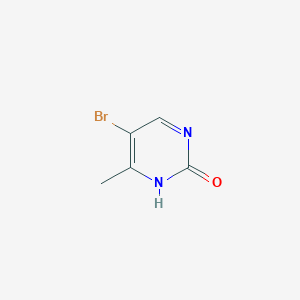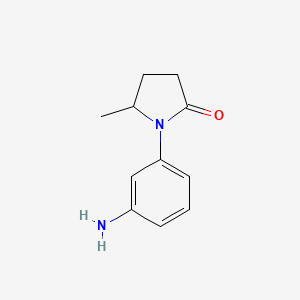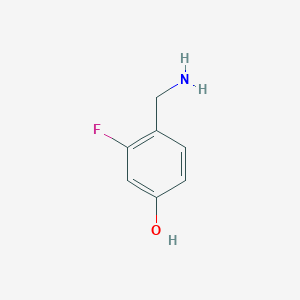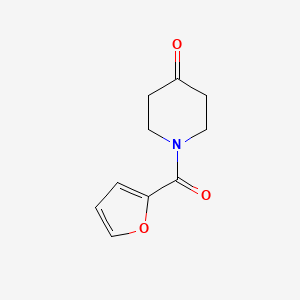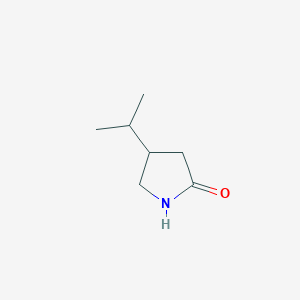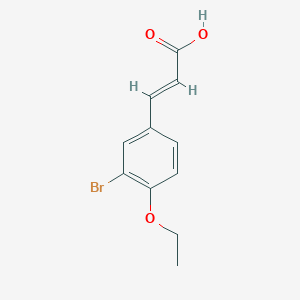
1-(4-Aminophenyl)pyridin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(4-Aminophenyl)pyridin-1-ium chloride has been investigated for its potential pharmacological properties and applications in chemical synthesis. It has been identified as a potential antihypertensive agent due to its ability to deplete noradrenaline in mouse heart tissue, which could be beneficial in the management of high blood pressure . Additionally, the compound has been utilized in the field of supramolecular chemistry to form hydrogen-bonded systems and has been involved in the synthesis of novel ionic liquids that can catalyze tandem reactions .
Synthesis Analysis
The synthesis of related compounds involves the interaction of various reagents to form complex structures. For instance, the interaction between chloranilic acid and dimethylaminopyridine (DMAP) leads to the formation of a multicomponent system with a crystal structure determined by X-ray diffraction . Similarly, the novel ionic liquid 1-sulfopyridinium chloride was synthesized and characterized using various spectroscopic techniques, indicating the versatility of pyridinium-based compounds in synthesis .
Molecular Structure Analysis
The molecular structure of pyridinium-based compounds has been extensively studied using crystallography and spectroscopy. The crystal structure of a related compound, 4-(dimethylamino)pyridin-1-ium, was determined to be in the triclinic crystal system with specific space group parameters, showcasing the intricate arrangement of molecules and the presence of hydrogen bonds and π-π stacking interactions . These structural features are crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
Pyridinium compounds are involved in various chemical reactions. For example, the novel ionic liquid 1-sulfopyridinium chloride has been used as a catalyst for the tandem Knoevenagel–Michael reaction, demonstrating its efficiency and reusability in promoting the synthesis of bis(pyrazol-5-ol)s under mild conditions . This highlights the chemical reactivity of pyridinium salts and their utility in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinium salts are influenced by their molecular structure. The presence of protonated bases and delocalized negative charges in the related compound 4-(dimethylamino)pyridin-1-ium contributes to its stability and the formation of water clusters within the crystal lattice . These properties are essential for the application of pyridinium salts in various chemical processes and their potential pharmacological effects, as seen with 1-amino-4-phenyl pyridinium chloride's antihypertensive properties .
科学的研究の応用
- Summary of the Application : The compound “1-(4-Aminophenyl)pyridin-1-ium chloride”, also known as AMPP, is used as a derivatization reagent in the comprehensive mapping of carboxyls and aldehydes in brain tissue sections . This includes free fatty acids and the associated metabolites, fatty aldehydes, dipeptides, neurotoxic reactive aldehydes, amino acids, neurotransmitters and associated metabolites, as well as tricarboxylic acid cycle metabolites .
- Methods of Application or Experimental Procedures : The AMPP derivatization reagent is used for the covalent charge-tagging of molecules containing carboxylic acid (in the presence of peptide coupling reagents) and aldehydes . This approach allowed for the imaging of numerous aldehydes and carboxyls, including certain metabolites which had been undetectable in brain tissue sections .
- Results or Outcomes : The methodology provides a powerful tool for the sensitive, simultaneous spatial molecular imaging of numerous aldehydes and carboxylic acids during pathological states, including neurodegeneration, in brain tissue .
Safety And Hazards
The compound has been classified with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . The precautionary statement is P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
特性
IUPAC Name |
4-pyridin-1-ium-1-ylaniline;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N2.ClH/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-13;/h1-9H,12H2;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJGOGUUDJHLPZ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=CC=C(C=C2)N.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627725 |
Source


|
| Record name | 1-(4-Aminophenyl)pyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)pyridin-1-ium chloride | |
CAS RN |
78427-26-6 |
Source


|
| Record name | 1-(4-Aminophenyl)pyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

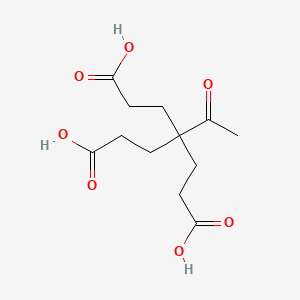
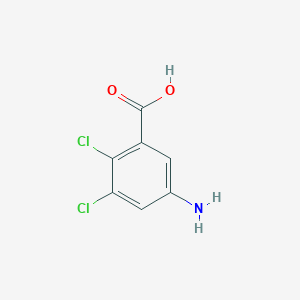
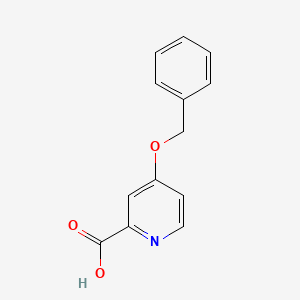
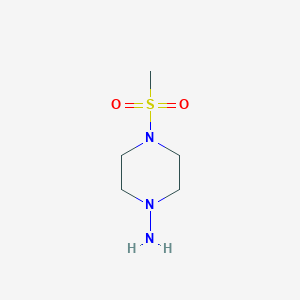
![[3,3'-Bipyridin]-6-amine](/img/structure/B1290270.png)
